(2R)-2-Amino-7-octenoic acid is a chiral amino acid with significant relevance in organic chemistry and biochemistry. This compound, characterized by its unique structure, is classified as a non-canonical amino acid due to its distinct properties compared to the standard amino acids encoded by the genetic code. It possesses a double bond in its carbon chain, which contributes to its reactivity and potential applications in various scientific fields.
The compound can be synthesized through several methods, primarily focusing on asymmetric hydrogenation techniques that ensure high enantiomeric purity. The compound is cataloged under the CAS number 1369534-50-8 and has been studied for its potential roles in metabolic pathways and as a precursor for bioactive molecules .
(2R)-2-Amino-7-octenoic acid falls under the category of non-canonical amino acids. It is classified based on its structural characteristics, which include:
The synthesis of (2R)-2-Amino-7-octenoic acid can be approached through various methods:
The asymmetric hydrogenation process typically employs catalysts like rhodium or ruthenium complexes that facilitate the selective addition of hydrogen across the double bond while maintaining chirality.
The molecular structure of (2R)-2-Amino-7-octenoic acid includes:
Key structural data includes:
(2R)-2-Amino-7-octenoic acid can undergo several types of chemical reactions:
Common reagents used in these reactions include:
These reactions highlight the compound's versatility as a building block in organic synthesis.
The mechanism of action for (2R)-2-Amino-7-octenoic acid involves its interaction with biological molecules through hydrogen bonding facilitated by its amino group. The presence of a double bond allows for various chemical transformations that can influence metabolic pathways and interactions with enzymes or receptors.
In biological systems, this compound may act as a precursor for other bioactive molecules or participate in metabolic processes that are essential for cellular function and signaling.
Key physical properties include:
These properties suggest that (2R)-2-Amino-7-octenoic acid is stable under standard laboratory conditions but may require careful handling due to its reactivity.
The compound exhibits moderate lipophilicity (LogP = 1.47), which may influence its solubility in organic solvents compared to aqueous environments, impacting its behavior in biological systems.
(2R)-2-Amino-7-octenoic acid has diverse applications across various scientific fields:
(2R)-2-Amino-7-octenoic acid belongs to the class of non-proteinogenic α-amino acids characterized by a chiral α-carbon and a terminal alkene moiety at the ω-end (C7) of its carbon chain. Asymmetric synthesis of such compounds requires precise stereochemical control to ensure high enantiomeric excess (ee) and configurational integrity. Two predominant methodologies emerge from current research: chiral auxiliary-based alkylation and transition metal-catalyzed asymmetric hydrogenation.
Chiral auxiliaries—optically active molecules temporarily incorporated into substrates—enable diastereoselective functionalization. In the context of α-amino acids, Ni(II) complexes of Schiff bases derived from glycine and chiral tridentate ligands (e.g., (S)- or (R)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide) serve as robust platforms. The glycine moiety undergoes alkylation with electrophiles like 6-bromo-1-hexene, introducing the C7-alkene backbone while the chiral auxiliary dictates stereochemistry at the α-carbon. After alkylation, the auxiliary is cleaved under mild acidic conditions, yielding enantiopure (2R)-2-amino-7-octenoic acid. Recent advances highlight the Soloshonok ligand ((R)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide), which demonstrates superior stereocontrol (>99% ee) and scalability (multi-kilogram synthesis) due to enhanced rigidity and electron-withdrawing groups [4].
Complementarily, Ni-catalyzed asymmetric hydrogenation of prochiral dehydroamino acid derivatives offers a direct route. Cyclic N-sulfonyl ketimino esters, upon hydrogenation using Ni/diamine catalysts, afford α-amino acid derivatives with 90–>99% ee and 97–99% yields [3]. While this method excels in efficiency, its adaptation to alkenyl substrates like 7-octenoic acid derivatives requires careful optimization to preserve the terminal alkene’s reactivity during hydrogenation.
Table 1: Comparison of Asymmetric Synthesis Methods for (2R)-2-Amino-7-octenoic Acid
Method | Chiral Control Element | Yield | ee | Scalability |
---|---|---|---|---|
Ni(II)/Soloshonok complex | Diastereoselective alkylation | 85–98% | >99% | Multi-kilogram valid |
Ni-catalyzed hydrogenation | Enantioselective reduction | 97–99% | 90–>99% | Gram-scale demonstrated |
The terminal alkene (C7=C8) in (2R)-2-Amino-7-octenoic acid serves as a versatile handle for chemo- and regioselective modifications, enabling diversification of the amino acid backbone. Key strategies include:
The stereogenic α-carbon remains unaffected during these reactions due to its spatial separation from the alkene, preserving the (R)-configuration. Notably, the alkene’s position at C7 ensures minimal steric hindrance, enhancing reaction kinetics. Recent work emphasizes Ni(II)-complexed substrates, where the alkene is functionalized prior to auxiliary removal, leveraging the complex’s protective effect [4]. For example, cyclopropanation of the alkene using diiodomethane and zinc-copper couple furnishes bicyclic amino acid derivatives without epimerization.
Biocatalytic routes offer unparalleled regio- and stereoselectivity under mild conditions. For (2R)-2-Amino-7-octenoic acid, two enzymatic strategies are relevant:
Modular Cascade Biocatalysis: Engineered Escherichia coli systems expressing multi-enzyme modules transform styrene derivatives into chiral α-amino acids. Terminal alkenes (e.g., styrene) are first oxidized to (S)-1,2-diols by styrene monooxygenase and epoxide hydrolase. Diol dehydrogenases then convert these to (S)-α-hydroxy acids, which undergo enantioselective transamination via ω-transaminases to yield (S)-α-amino acids [5]. While this system targets aromatic alkenes, aliphatic analogs like 7-octenoic acid could theoretically enter the cascade if substrate specificity is engineered. Reported ee values exceed 99% for styrene-derived amino acids.
Dynamic Kinetic Resolution (DKR): Racemic 2-amino-7-octenoic acid undergoes deracemization using acylases or lipases in combination with metal catalysts. The enzyme selectively acylates one enantiomer, while the metal racemizes the unreacted substrate, theoretically yielding 100% ee. Ni(II) complexes of Schiff bases (e.g., Hamari ligand 19) facilitate DKR of α-amino acids via reversible deprotonation at the α-carbon, achieving >95% deuteration in model substrates—a proxy for stereochemical lability [4].
Table 2: Enzymatic Approaches for Chiral α-Amino Acid Synthesis
Method | Key Enzymes/Catalysts | Stereoselectivity | Applicability to Alkenes |
---|---|---|---|
Cascade Biocatalysis | Monooxygenase, transaminase | >99% ee (S-isomers) | Requires substrate engineering |
DKR with Ni(II) complexes | Acylase + Ni(II)/Hamari ligand | >95% ee | Broad (includes aliphatic chains) |
Future research should prioritize integrating alkene functionalization with enzymatic resolution and optimizing transaminase specificity for aliphatic alkenes to enable scalable biocatalytic production of (2R)-2-amino-7-octenoic acid [4] [5].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0